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7-bromo-6-fluoro-3,4-dihydro-2H-

1,4-benzoxazine

CAS No.: 105679-34-3

Cat. No.: B3020591

Get Quote

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry,

demonstrating a remarkable breadth of biological activities.[1][2] This versatility, coupled with

its synthetic accessibility, has made it a focal point for the development of novel therapeutic

agents.[3] This guide provides a comparative analysis of the structure-activity relationships

(SAR) of 1,4-benzoxazine analogs across three key therapeutic areas: antimicrobial,

anticancer, and antipsychotic applications. We will delve into the experimental data that

underpins these relationships, offer detailed protocols for their evaluation, and explore the

mechanistic insights that guide modern drug design.

I. Antimicrobial Activity: Targeting Bacterial
Defenses
1,4-Benzoxazine derivatives have emerged as a promising class of antimicrobial agents, with

studies revealing their potential to combat a range of bacterial and fungal pathogens.[3][4] The

exploration of their SAR has been crucial in optimizing their potency and spectrum of activity.
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Comparative Structure-Activity Relationship (SAR)
Analysis
Quantitative structure-activity relationship (QSAR) models have been instrumental in

elucidating the key structural features required for the antimicrobial activity of 1,4-benzoxazin-

3-ones. These models have revealed distinct requirements for activity against Gram-positive

and Gram-negative bacteria, as well as fungi.[5] Generally, synthetic derivatives of 1,4-

benzoxazin-3-ones show more promising antimicrobial activity compared to their natural

counterparts.[5]

Key determinants for antimicrobial potency include the nature and position of substituents on

the benzoxazine core. For instance, the presence of electron-withdrawing groups, such as nitro

and trifluoromethyl, has been shown to enhance antibacterial activity.[6] Conversely, analogs

bearing cyanide and ester groups have demonstrated weaker activity.[6]

Docking studies have suggested that some 1,4-benzoxazine derivatives exert their

antimicrobial effect by targeting bacterial DNA gyrase and topoisomerase IV, essential

enzymes in bacterial DNA replication.[4][7]

Table 1: Comparative Antimicrobial Activity of 1,4-Benzoxazine Analogs
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Compound ID Substituents
Target
Organism(s)

MIC (µg/mL) Reference

Compound 4e Aryl amine at C6

E. coli, S.

aureus, B.

subtilis

Not specified

(zone of

inhibition)

[7]

DL-8280

9-fluoro-3-

methyl-10-(4-

methyl-1-

piperazinyl) on a

fused pyrido-

benzoxazine ring

Gram-positive

and -negative

pathogens,

including P.

aeruginosa

Potent activity

reported
[6]

Various Analogs

Nitro and

trifluoromethyl

groups

Gram-positive

and -negative

bacteria

Generally more

potent
[6]

Various Analogs
Cyanide and

ester groups

Gram-positive

and -negative

bacteria

Poor activity [6]

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an

antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of

the 1,4-benzoxazine analog in a liquid growth medium. After incubation, the lowest

concentration of the compound that prevents visible growth is recorded as the MIC.[8]

Step-by-Step Methodology:

Preparation of Antimicrobial Stock Solution: Dissolve the 1,4-benzoxazine analog in a

suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

Preparation of Microtiter Plates:
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Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells of a 96-well microtiter

plate.

Add 100 µL of the antimicrobial stock solution to the first well of each row and perform a

two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final

100 µL from the last well.

Inoculum Preparation:

Culture the test microorganism overnight in an appropriate broth.

Dilute the culture to a standardized concentration, typically 0.5 McFarland standard, which

corresponds to approximately 1.5 x 10⁸ CFU/mL.

Further dilute the standardized inoculum to achieve a final concentration of approximately

5 x 10⁵ CFU/mL in the wells.[9]

Inoculation: Add 10 µL of the final inoculum to each well of the microtiter plate. Include a

growth control (no compound) and a sterility control (no inoculum).

Incubation: Incubate the plates at 37°C for 18-24 hours.

Determination of MIC: The MIC is the lowest concentration of the compound at which no

visible growth (turbidity) is observed.[8]

Preparation

Assay AnalysisPrepare antimicrobial stock solution Prepare 96-well plate with serial dilutions

Inoculate plate with bacteria

Prepare standardized bacterial inoculum

Incubate at 37°C for 18-24h Read results and determine MIC
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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

II. Anticancer Activity: Exploiting Tumor Cell
Vulnerabilities
The 1,4-benzoxazine scaffold has proven to be a fertile ground for the discovery of novel

anticancer agents.[10] Derivatives have been shown to exhibit cytotoxicity against a variety of

cancer cell lines through diverse mechanisms of action.

Comparative Structure-Activity Relationship (SAR)
Analysis
The anticancer activity of 1,4-benzoxazine analogs is highly dependent on the substitution

pattern on all three rings of the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold.

Ring A (Benzoxazine Core): Electron-donating substituents, such as a methoxy group at the

C7-position, have been shown to improve anticancer activity.[11] The inclusion of hydroxyl

groups on ring A is also beneficial for biological activity.[11]

Ring B (Aryl Substituent at N4): The presence of hydroxyl groups on this ring contributes

positively to anticancer potency.[11]

Ring C (Pendant Aryl Group): A para-amino group on this ring significantly enhances

potency.[11]

Mechanistically, 1,4-benzoxazine derivatives have been reported to inhibit cancer cell

proliferation through various pathways, including:

Inhibition of DNA-dependent protein kinase (DNA-PK): This leads to delayed DNA repair, cell

cycle arrest, and apoptosis.[11]

Targeting the c-Myc G-quadruplex: Some derivatives can induce the formation of G-

quadruplex structures in the c-Myc gene promoter, downregulating its expression.[12]

Inhibition of PI3K/mTOR pathway: Certain analogs have been designed as potent inhibitors

of this critical cell survival pathway.[1]
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Table 2: Comparative Anticancer Activity of 1,4-Benzoxazine Analogs

Compound
ID

Key
Structural
Features

Cancer Cell
Line(s)

IC50 (µM)
Proposed
Mechanism
of Action

Reference

Compound

14f

4-Aryl-3,4-

dihydro-2H-

1,4-

benzoxazine

with specific

substitutions

PC-3, NHDF,

MDA-MB-

231, MIA

PaCa-2, U-87

MG

7.84 - 16.2 Not specified [11]

Compound 9

Benzoxazine-

purine hybrid

with a

bromine at

C6

MCF-7 4.06 Not specified [10]

Compound

12

Benzoxazine-

purine hybrid

with a methyl

group at C6

MCF-7 3.39 Not specified [10]

Compound 6

1,4-

benzoxazinon

e scaffold

HeLa, A549 1.35, 1.22
PI3K/mTOR

inhibitor
[1]

Experimental Protocol: CellTiter-Glo® Luminescent Cell
Viability Assay
This assay is a homogeneous method to determine the number of viable cells in culture based

on the quantification of ATP, which is an indicator of metabolically active cells.[3]

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate,

luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of

luciferin, producing a luminescent signal that is proportional to the number of viable cells.[2]
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Step-by-Step Methodology:

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a desired density and

allow them to adhere overnight.

Compound Treatment: Add serial dilutions of the 1,4-benzoxazine analogs to the wells.

Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified incubator.

Assay Procedure:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each

well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent

signal.[13]

Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value by plotting the viability against the compound concentration.

Preparation Assay Analysis

Seed cells in 96-well plate Treat cells with compound dilutions Incubate for 48-72h Add CellTiter-Glo® Reagent Incubate and shake Measure luminescence Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the CellTiter-Glo® cell viability assay.
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III. Antipsychotic Potential: Modulating
Neurotransmitter Receptors
The 1,4-benzoxazine scaffold has also been explored for its potential in developing atypical

antipsychotic agents. The therapeutic effects of such drugs are often attributed to their

interaction with dopamine and serotonin receptors in the central nervous system.

Comparative Structure-Activity Relationship (SAR)
Analysis
The development of 1,4-benzoxazine derivatives as antipsychotic agents has focused on

optimizing their affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors. The

general structure often includes a piperazine moiety linked to the benzoxazine core, a common

feature in many antipsychotic drugs.

SAR studies have shown that modifications to the piperazine substituent and the benzoxazine

core can significantly impact receptor binding affinities. For example, the introduction of a (1,2-

benzisothiazol-3-yl)piperazine moiety has led to compounds with potent and selective profiles

in CNS tests.

Table 3: Comparative Receptor Binding Affinities of 1,4-Benzoxazine Analogs

Compound ID
Key Structural
Features

Dopamine D2
Receptor Ki
(nM)

Serotonin 5-
HT2A Receptor
Ki (nM)

Reference

Compound 24

(BMY 13859-1)

(1,2-

benzisothiazol-3-

yl)piperazine

derivative

Potent affinity

Even greater

affinity than for

D2

[14]

Various Analogs

1,3,5-Triazine-

methylpiperazine

derivatives

High selectivity

over D2L

Submicromolar

affinity for some
[15]
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Experimental Protocol: Radioligand Receptor Binding
Assay
This assay is used to determine the affinity of a compound for a specific receptor by measuring

its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Principle: Cell membranes expressing the receptor of interest are incubated with a fixed

concentration of a radiolabeled ligand and varying concentrations of the test compound. The

amount of radioactivity bound to the membranes is then measured, and the concentration of

the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is

determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50

value.

Step-by-Step Methodology:

Membrane Preparation: Prepare cell membrane homogenates from cells or tissues known to

express the target receptor (e.g., dopamine D2 or serotonin 5-HT2A).

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration

of the appropriate radioligand (e.g., [³H]spiperone for D2 receptors), and varying

concentrations of the 1,4-benzoxazine analog.

Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to

reach equilibrium.

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass

fiber filter to separate the membrane-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure

the radioactivity using a scintillation counter.

Data Analysis: Determine the IC50 value from the competition binding curve and calculate

the Ki value using the Cheng-Prusoff equation.
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IV. Synthetic Strategies: Accessing Chemical
Diversity
The exploration of the SAR of 1,4-benzoxazine analogs is underpinned by the development of

efficient synthetic methodologies. A variety of synthetic routes have been established to

construct the 1,4-benzoxazine scaffold, allowing for the introduction of diverse substituents.

One of the foundational methods involves the condensation of 2-aminophenols with α-

haloketones or 1,2-dihaloethanes.[1] More modern approaches often utilize catalytic systems

to achieve higher yields and milder reaction conditions.[1] The Buchwald-Hartwig amination is a

powerful palladium-catalyzed cross-coupling reaction that has been effectively employed for

the N-arylation step in the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.[16][17]

Experimental Protocol: Buchwald-Hartwig Amination for
N-Arylation
Principle: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond

between an aryl halide and an amine. In the context of 1,4-benzoxazine synthesis, it is used to

introduce an aryl group at the nitrogen atom of the benzoxazine ring.[17]

General Procedure:

To a reaction vessel, add the 1,4-benzoxazine, the substituted aryl bromide, a palladium

catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃).

Add a suitable solvent (e.g., a mixture of tert-butanol and toluene).

Degas the mixture and heat it under an inert atmosphere (e.g., argon) at a specified

temperature (e.g., 100 °C) for a set period (e.g., 16 hours).[16]

After the reaction is complete, cool the mixture and purify the product using column

chromatography.
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Caption: General scheme for the Buchwald-Hartwig N-arylation of 1,4-benzoxazines.

V. Conclusion and Future Perspectives
The 1,4-benzoxazine scaffold continues to be a source of inspiration for medicinal chemists.

The comparative analysis of its structure-activity relationships across antimicrobial, anticancer,

and antipsychotic applications reveals both common and distinct structural requirements for

activity. Future research will likely focus on the development of multi-target ligands, leveraging

the promiscuous nature of this scaffold, and the application of novel synthetic methodologies to

access even greater chemical diversity. A deeper understanding of the molecular targets and

mechanisms of action will be crucial for the rational design of the next generation of 1,4-

benzoxazine-based therapeutics.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/product/b3020591?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3020591?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

